molecular formula C13H22ClN B12768876 Isopropylmethamphetamine hydrochloride CAS No. 2286-97-7

Isopropylmethamphetamine hydrochloride

Cat. No.: B12768876
CAS No.: 2286-97-7
M. Wt: 227.77 g/mol
InChI Key: JWCUBHCOVZRUAZ-UHFFFAOYSA-N
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Description

Isopropylmethamphetamine hydrochloride is a synthetic compound belonging to the class of substituted amphetamines. It is structurally similar to methamphetamine, with the addition of an isopropyl group. This compound is known for its stimulant properties and has been studied for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropylmethamphetamine hydrochloride typically involves the alkylation of methamphetamine with isopropyl halides. One common method is the reaction of methamphetamine with isopropyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Isopropylmethamphetamine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound back to its primary amine form.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenated reagents like isopropyl bromide or chloride are used for substitution reactions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its effects on neurotransmitter systems and potential use in neuropharmacology.

    Medicine: Explored for its stimulant properties and potential therapeutic applications in treating conditions like ADHD and narcolepsy.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of isopropylmethamphetamine hydrochloride involves the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. It acts as a reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced stimulation of the central nervous system, resulting in increased alertness, energy, and euphoria.

Comparison with Similar Compounds

Isopropylmethamphetamine hydrochloride is similar to other substituted amphetamines such as methamphetamine and ephedrine. the presence of the isopropyl group imparts unique properties to the compound, such as increased lipid solubility and altered pharmacokinetics.

List of Similar Compounds

    Methamphetamine: A potent central nervous system stimulant.

    Ephedrine: A sympathomimetic amine commonly used as a decongestant and bronchodilator.

    Amphetamine: A stimulant used to treat ADHD and narcolepsy.

Properties

CAS No.

2286-97-7

Molecular Formula

C13H22ClN

Molecular Weight

227.77 g/mol

IUPAC Name

N-methyl-1-phenyl-N-propan-2-ylpropan-2-amine;hydrochloride

InChI

InChI=1S/C13H21N.ClH/c1-11(2)14(4)12(3)10-13-8-6-5-7-9-13;/h5-9,11-12H,10H2,1-4H3;1H

InChI Key

JWCUBHCOVZRUAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C(C)CC1=CC=CC=C1.Cl

Origin of Product

United States

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